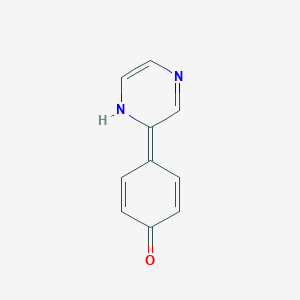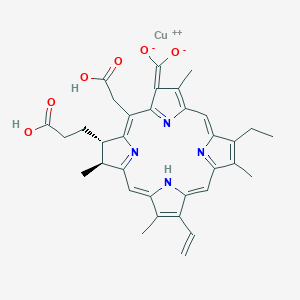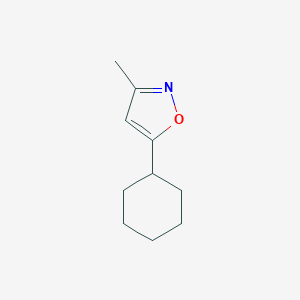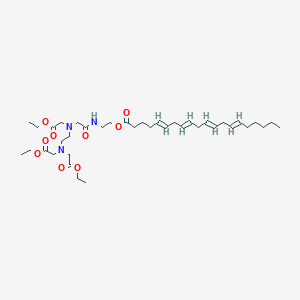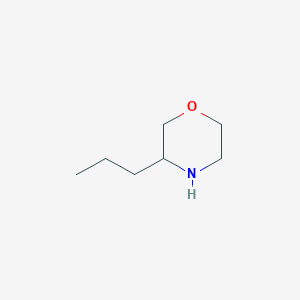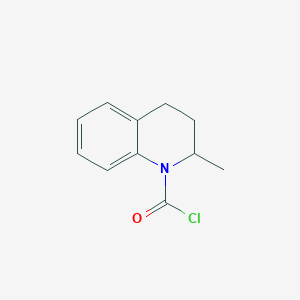
2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a chemical compound with the formula C11H13NO and a molecular weight of 175.23 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用
Fluorescence Derivatization in Liquid Chromatography
2-Methyl-3,4-dihydroquinoline derivatives have been investigated for their potential as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC). For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, demonstrated high sensitivity as a fluorescence derivatization reagent for primary and secondary alcohols in HPLC, allowing for the effective separation and analysis of various alcohol compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Arylalkylamides
In the realm of organic synthesis, modifications of dihydroquinoline derivatives have led to the formation of arylalkylamides, showcasing the versatility of these compounds in synthesizing biologically active molecules. A study on 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a compound closely related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, revealed that its interaction with thionyl chloride in specific solvents could lead to significant by-products, suggesting a careful selection of reaction conditions for optimal yields (Ukrainets, Bereznyakova, Parshikov, & Kravchenko, 2008).
Coordination Chemistry and Ligand Design
Dihydroquinoline derivatives also play a crucial role in coordination chemistry and ligand design, contributing to the development of metal complexes with unique properties. For example, the study of copper(I) complexes of 3,3'-bridged 2,2'-biquinoline derivatives, which are structurally related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, demonstrated the impact of ligand planarity on electronic and structural properties of metal complexes (Jahng, Hazelrigg, Kimball, Riesgo, Wu, & Thummel, 1997).
特性
IUPAC Name |
2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-7-9-4-2-3-5-10(9)13(8)11(12)14/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNHPMBWIYGPTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551843 |
Source


|
| Record name | 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride | |
CAS RN |
106969-88-4 |
Source


|
| Record name | 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B33698.png)
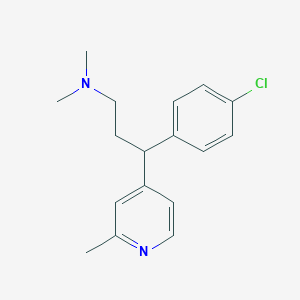
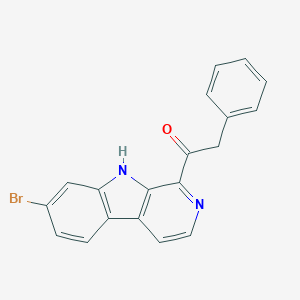
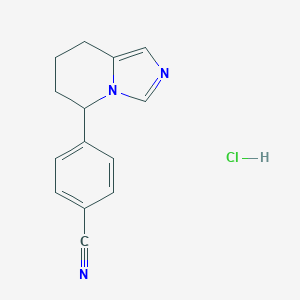
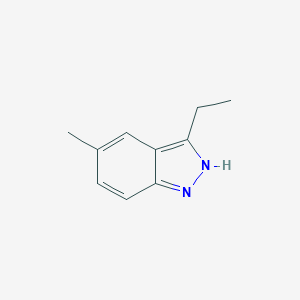
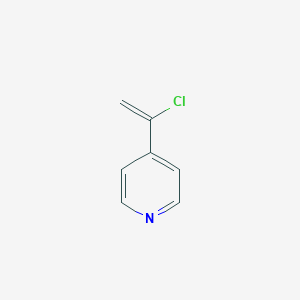
![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
